6'-Methoxy-2'-acetonaphthone

Physical characterization Purity assessment Regioisomer differentiation

6'-Methoxy-2'-acetonaphthone is the sole EP/USP-designated Naproxen Impurity L (Related Compound L) and the essential penultimate intermediate for naproxen/nabumetone synthesis. Regioisomeric identity is critical—the 2,6-substitution pattern is non-interchangeable; generic acetonaphthone isomers invalidate ANDA submissions and derail downstream synthesis. Procure with ≥98% GC purity and melting point 107–111 °C verification to exclude regioisomeric contamination. Also serves as a nabumetone metabolite reference standard and AIE fluorescent probe building block.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 3900-45-6
Cat. No. B028280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Methoxy-2'-acetonaphthone
CAS3900-45-6
Synonyms1-(6-Methoxy-2-naphthalenyl)ethanone;  2-Acetyl-6-methoxynaphthalene;  6-Acetyl-2-methoxynaphthalene;  6-Methoxy-2-acetylnaphthalene;  6-Methoxy-2-naphthyl Methyl Ketone;  NSC 105564;  Naproxen Impurity L; _x000B_
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
InChIInChI=1S/C13H12O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1-2H3
InChIKeyGGWCZBGAIGGTDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

6'-Methoxy-2'-acetonaphthone (CAS 3900-45-6): Identity, Core Attributes, and Industrial Relevance


6'-Methoxy-2'-acetonaphthone (CAS 3900-45-6), also known as 2-acetyl-6-methoxynaphthalene or 1-(6-methoxynaphthalen-2-yl)ethanone, is a methoxy-substituted acetonaphthone derivative with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.24 g/mol [1]. This compound exists as a white to light yellow-beige crystalline powder with a melting point of 107.0–111.0 °C and is soluble in toluene, with slight solubility in chloroform and methanol . It is primarily recognized as the key pharmaceutical intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically naproxen and nabumetone . Additionally, it serves as Naproxen Impurity L under the European Pharmacopoeia (EP) and Naproxen Related Compound L under the United States Pharmacopeia (USP), and is also a metabolite of nabumetone .

6'-Methoxy-2'-acetonaphthone Substitution Risks: Why Regioisomeric and Structural Analog Selection Requires Quantitative Scrutiny


The 6'-methoxy-2'-acetonaphthone scaffold is not interchangeable with its regioisomers or structural analogs due to quantifiable differences in physical properties, synthetic accessibility, and regulatory compliance status. The methoxy group at the 6-position and acetyl group at the 2-position create a specific electronic and steric environment that distinguishes this compound from isomers such as 2'-methoxy-1'-acetonaphthone (CAS 5672-94-6), which exhibits a markedly lower melting point (56.0–60.0 °C vs. 107.0–111.0 °C) [1]. More critically, the regioselective synthesis of this specific 2,6-isomer requires specialized catalytic conditions to overcome the kinetic preference for the 1,2-isomer [2]. For pharmaceutical impurity reference standards and NSAID intermediate procurement, this compound holds unique EP and USP monographs that do not extend to its structural analogs, meaning generic substitution can compromise analytical method validation and regulatory compliance [3]. The following evidence guide quantifies these differential dimensions.

6'-Methoxy-2'-acetonaphthone Procurement Evidence: Quantitative Differentiation vs. Regioisomers and In-Class Analogs


Melting Point Differential: 6'-Methoxy-2'-acetonaphthone vs. 2'-Methoxy-1'-acetonaphthone

6'-Methoxy-2'-acetonaphthone exhibits a melting point approximately 49–51 °C higher than its regioisomer 2'-methoxy-1'-acetonaphthone (CAS 5672-94-6). This substantial difference in solid-state thermal behavior arises from the distinct crystal packing arrangements dictated by the 6-acetyl substitution pattern [1]. For procurement decisions, this physical property divergence provides a direct, instrumentally verifiable identity check for incoming material, enabling facile detection of regioisomeric contamination or misidentification without requiring advanced spectroscopic techniques [2].

Physical characterization Purity assessment Regioisomer differentiation

Synthetic Regioselectivity: Thermodynamic Preference and Catalytic Control for 2,6-Isomer Formation

In the Friedel-Crafts acylation of 2-methoxynaphthalene, the kinetically favored product is 1-acetyl-2-methoxynaphthalene (1,2-isomer, CAS 5672-94-6), while 6'-methoxy-2'-acetonaphthone (2,6-isomer) is the thermodynamically favored product . Studies with Nafion/silica composite catalysts demonstrate that selectivity for the desired 2,6-isomer reaches up to 69% under optimized conditions, with polar solvents such as nitrobenzene or sulfolane promoting 2,6-isomer formation, whereas nonpolar solvents favor the 1,2-isomer [1]. This catalytic sensitivity underscores that procuring the correct 2,6-isomer requires sourcing from suppliers with validated regioselective synthetic routes rather than accepting generic 'acetonaphthone' material of ambiguous isomeric composition .

Organic synthesis Friedel-Crafts acylation Regioselectivity Catalysis

Regulatory Identity: EP/USP Impurity Reference Standard Designation

6'-Methoxy-2'-acetonaphthone is formally designated as Naproxen Impurity L in the European Pharmacopoeia (EP) and Naproxen Related Compound L in the United States Pharmacopeia (USP) . This regulatory recognition mandates its use as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial naproxen production [1]. The EP Reference Standard is produced and certified in accordance with ISO 17034 and ISO/IEC 17025, providing traceability that generic reagent-grade acetonaphthone derivatives cannot offer . No structural analog—including 2'-methoxy-1'-acetonaphthone or unsubstituted 2-acetonaphthone—holds equivalent EP or USP impurity monograph status for naproxen analysis [2].

Pharmaceutical analysis Impurity profiling Regulatory compliance Reference standards

Metabolic Fate Relevance: 6'-Methoxy-2'-acetonaphthone as Nabumetone Metabolite

6'-Methoxy-2'-acetonaphthone is a documented metabolite of nabumetone, a phototoxic nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation caused by arthritis . This metabolic relationship establishes the compound's relevance for nabumetone pharmacokinetic studies, metabolic pathway elucidation, and metabolite reference standard applications . In contrast, the regioisomer 2'-methoxy-1'-acetonaphthone has no documented metabolic relationship to nabumetone or other NSAIDs, limiting its utility in pharmaceutical metabolism research [1]. For analytical laboratories conducting nabumetone bioanalytical method development, this compound provides a structurally authentic metabolite reference that analogs cannot substitute without compromising method accuracy.

Drug metabolism Pharmacokinetics NSAID Metabolite analysis

Fluorescent Probe Scaffold: Detection Limit of 1.7 nM for Hypochlorous Acid Sensing

6'-Methoxy-2'-acetonaphthone serves as the core aromatic scaffold for the construction of aggregation-induced emission (AIE) fluorescent probes. A probe designated NMH, synthesized via condensation of this compound with 2-hydrazinobenzothiazole, achieves a detection limit of 1.7 nM for hypochlorous acid (HClO) with high selectivity and sensitivity . This nM-level detection capability enables both colorimetric and fluorescence-based sensing of endogenous and exogenous hypochlorite in biological and environmental samples [1]. While other aromatic ketones could theoretically serve as probe scaffolds, the 6-methoxy-2-acetonaphthone framework specifically confers the AIE characteristics essential for this probe's performance in water/EtOH binary solvent systems [2].

Fluorescent probe Hypochlorous acid detection Aggregation-induced emission Bioimaging

6'-Methoxy-2'-acetonaphthone Application Scenarios: Where Differential Evidence Drives Procurement Decisions


Pharmaceutical Impurity Reference Standard for Naproxen ANDA and QC Workflows

Analytical laboratories conducting method development, method validation (AMV), or quality control (QC) for naproxen-containing pharmaceutical products must procure 6'-methoxy-2'-acetonaphthone as the EP-designated Naproxen Impurity L or USP-designated Naproxen Related Compound L. Substitution with any other regioisomer (e.g., 2'-methoxy-1'-acetonaphthone) or generic acetonaphthone derivative is not pharmacopoeially acceptable and will invalidate regulatory compliance . Certified Reference Material (CRM) grades produced in accordance with ISO 17034 and ISO/IEC 17025 provide the necessary traceability for ANDA submissions and commercial production batch release .

NSAID Synthetic Intermediate: Naproxen and Nabumetone Manufacturing

Industrial manufacturers of naproxen and nabumetone require 6'-methoxy-2'-acetonaphthone as the key penultimate intermediate . The regioselective synthesis of this specific 2,6-isomer necessitates careful catalyst selection—polar solvent systems with Nafion/silica composites achieve up to 69% selectivity for the desired product, whereas standard Friedel-Crafts conditions produce predominantly the incorrect 1,2-isomer [1]. Procurement specifications must include GC purity verification (≥98.0%) and melting point confirmation (107.0–111.0 °C) to exclude regioisomeric contamination that would derail downstream synthetic steps [2].

Nabumetone Pharmacokinetic and Metabolism Studies

Pharmacology and DMPK laboratories investigating nabumetone metabolism require 6'-methoxy-2'-acetonaphthone as an authentic metabolite reference standard . This compound enables accurate identification and quantification of the acetylated metabolite in biological matrices following nabumetone administration. The 6-methoxy-2-acetonaphthone scaffold provides the precise substitution pattern matching the in vivo metabolic product, whereas alternative acetonaphthone isomers lack this metabolic identity and are unsuitable for bioanalytical method validation .

Fluorescent Probe Development for Hypochlorous Acid Bioimaging

Chemical biology and bioimaging laboratories developing fluorescent sensors for reactive oxygen species (ROS) can utilize 6'-methoxy-2'-acetonaphthone as the aromatic ketone building block for constructing aggregation-induced emission (AIE) probes. The condensation product with 2-hydrazinobenzothiazole (NMH probe) achieves a 1.7 nM detection limit for hypochlorous acid in aqueous/organic binary systems, enabling sensitive detection of endogenous and exogenous HClO in cellular and environmental samples .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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